2,4-Dibrompyridin

Übersicht

Beschreibung

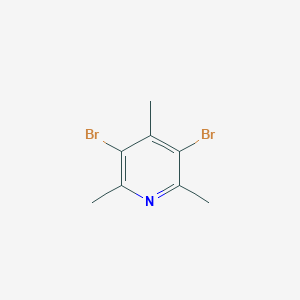

2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .

Synthesis Analysis

The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .Chemical Reactions Analysis

2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .Physical And Chemical Properties Analysis

2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,4-Dibrompyridin: ist ein wertvoller halogenierter Baustein in der organischen Synthese. Es wird verwendet, um komplexe organische Moleküle aufgrund seiner Reaktivität aufzubauen, insbesondere in palladiumkatalysierten Kupplungsreaktionen . Seine Dibromfunktionalität ermöglicht selektive Substitutionen, was es zu einem vielseitigen Reagenz für die Synthese verschiedener organischer Verbindungen macht, darunter Pharmazeutika und Agrochemikalien .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Vorläufer bei der Synthese einer breiten Palette von Medikamenten. Seine Einarbeitung in Arzneimittelmoleküle ist aufgrund seiner Fähigkeit, weitere Funktionalisierungen zu erfahren, entscheidend für die Entwicklung neuartiger Therapeutika . Es ist besonders wichtig bei der Herstellung von Verbindungen mit potenziellen Antikrebs Eigenschaften .

Materialwissenschaft

This compound: spielt in der Materialwissenschaft eine Rolle als Vorläufer für die Synthese von fortgeschrittenen Materialien. Es wird verwendet, um konjugierte Pyridinstrukturen herzustellen, die für die Entwicklung neuer Materialien für elektronische und photonische Anwendungen unerlässlich sind . Seine Nützlichkeit in der Koordinationschemie trägt auch zur Synthese von metallorganischen Gerüsten (MOFs) und anderen Koordinationskomplexen bei.

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie wird This compound bei der Synthese von Herbiziden und Pestiziden eingesetzt. Sein Strukturmotiv findet sich in vielen Agrochemikalien, wo es zur Stabilität und Wirksamkeit dieser Verbindungen beiträgt . Die Fähigkeit, Derivate von this compound zu erzeugen, verbessert die Entwicklung neuer Produkte, die den Pflanzenschutz verbessern können.

Biochemie

This compound: wird in der Biochemie zur Untersuchung der Enzyminhibition und anderer biochemischer Prozesse verwendet. Es kann Teil von Inhibitoren sein, die die Enzymaktivität regulieren, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten entscheidend ist, die auf bestimmte biochemische Reaktionen abzielen .

Umweltanwendungen

In Umweltanwendungen ist This compound an der Untersuchung von toxischen Verbindungen und deren Auswirkungen auf Ökosysteme beteiligt. Seine Eigenschaften werden analysiert, um die Auswirkungen halogenierter Verbindungen auf die Umwelt zu verstehen und Methoden für deren sichere Handhabung und Entsorgung zu entwickeln

Safety and Hazards

2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

2,4-Dibromopyridine is a brominated derivative of pyridine and is often used as a building block in organic synthesis . It can undergo various reactions, including coupling reactions with organometallic reagents . For example, it can react with tetrakis(triphenylphosphine)palladium(0) and cyclopropylzinc bromide in tetrahydrofuran (THF) to form new compounds .

Biochemical Pathways

Bromopyridines, in general, are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromopyridine are not well-studied. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .

Result of Action

Given its use in organic synthesis, it’s likely to participate in the formation of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromopyridine. For example, the reaction of 2,4-Dibromopyridine with other reagents is often carried out in specific solvents at controlled temperatures .

Eigenschaften

IUPAC Name |

2,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355745 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58530-53-3 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

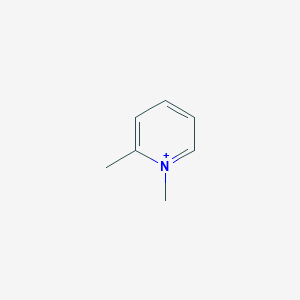

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?

A: 2,4-Dibromopyridine's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]

Q2: How does the choice of catalyst influence the regioselectivity of reactions involving 2,4-dibromopyridine?

A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with 2,4-dibromopyridine. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []

Q3: Can you provide an example of how 2,4-dibromopyridine contributes to complex molecule synthesis?

A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []

Q4: Are there efficient large-scale synthesis methods for derivatives of 2,4-dibromopyridine?

A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of 2,4-dibromopyridine. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []

Q5: Have there been any computational studies conducted on 2,4-dibromopyridine?

A: Density functional theory calculations have been employed to investigate the interactions between 2,4-dibromopyridine and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)